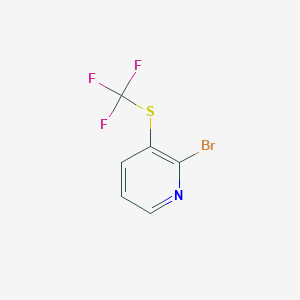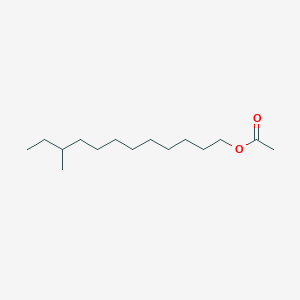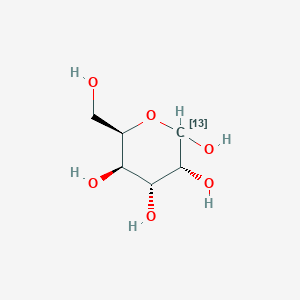
8-Chloroisoquinoline 2-oxide
Overview
Description
8-Chloroisoquinoline 2-oxide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and are important components in many biologically active products .
Mechanism of Action
Target of Action
8-Chloroisoquinoline 2-oxide is a derivative of isoquinoline, a class of natural alkaloids . Isoquinolines are known to demonstrate a wide range of biological activities and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets leading to various biological effects .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoquinoline derivatives are known to have diverse biological activities, including anti-cancer and anti-malarial effects .
Action Environment
Such factors can significantly impact the effectiveness of isoquinoline derivatives .
Preparation Methods
The synthesis of 8-Chloroisoquinoline 2-oxide typically involves the chlorination of isoquinoline followed by oxidation. One common method involves the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 8-position of isoquinoline. The resulting 8-chloroisoquinoline is then oxidized using oxidizing agents like hydrogen peroxide or peracids to form this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
8-Chloroisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to 8-chloroisoquinoline or other reduced forms.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloroisoquinoline 2-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Chloroisoquinoline 2-oxide is unique due to the presence of both a chlorine atom and an oxide group on the isoquinoline ring. Similar compounds include:
Isoquinoline: The parent compound without any substituents.
8-Chloroisoquinoline: Lacks the oxide group.
Isoquinoline N-oxide: Lacks the chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence or absence of specific functional groups .
Properties
IUPAC Name |
8-chloro-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYTPMANOEIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-aminobenzo[f]quinazolin-1(2h)-one](/img/structure/B3280031.png)


![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)







